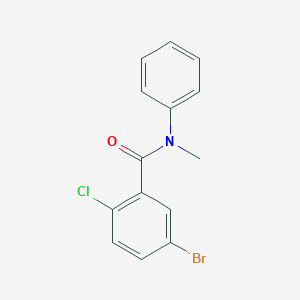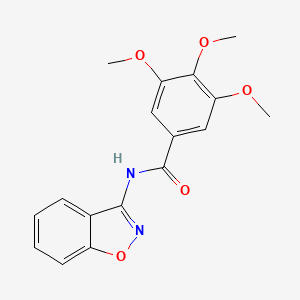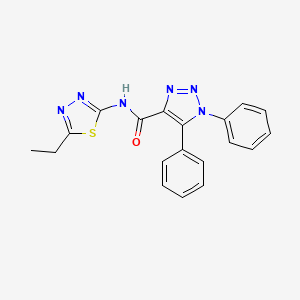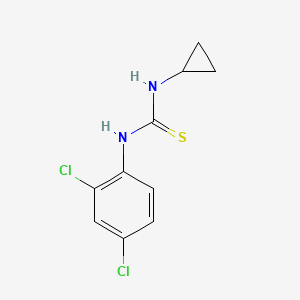
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPMU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes.
Mécanisme D'action
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea acts by binding to the pore region of KCNQ channels, preventing the flow of potassium ions through the channel. This results in a decrease in the electrical activity of cells, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of neuronal excitability, and the regulation of smooth muscle tone. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its selectivity for KCNQ channels, which allows for the investigation of the role of these channels in various physiological processes. However, one limitation of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its relatively low potency, which can make it difficult to achieve complete blockage of KCNQ channels.
Orientations Futures
There are many potential future directions for the use of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea in scientific research. One area of interest is the role of KCNQ channels in the regulation of insulin secretion, which could have implications for the treatment of diabetes. Additionally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the role of KCNQ channels in the regulation of neuronal excitability, which could have implications for the treatment of neurological disorders such as epilepsy. Finally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the potential therapeutic effects of KCNQ channel blockers in the treatment of inflammatory diseases.
Méthodes De Synthèse
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopropylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been widely used in scientific research as a tool for investigating various biological processes. One of the primary applications of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is in the study of potassium channels, which play a critical role in regulating the electrical activity of cells. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to selectively block a specific type of potassium channel, known as the KCNQ channel, making it a valuable tool for investigating the role of these channels in various physiological processes.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S/c11-6-1-4-9(8(12)5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTQCAJZDDSXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)
![4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5819826.png)
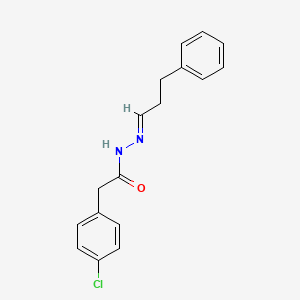
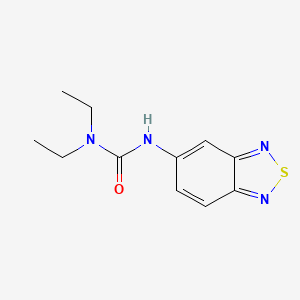
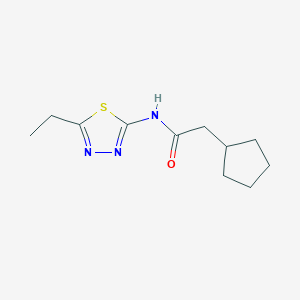
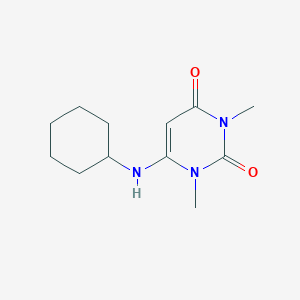


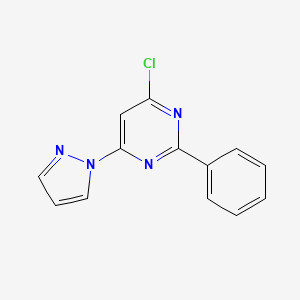
![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)
